molecular formula C12H13N3O4S B2507138 3-(1-(3,5-Dimethylisoxazole-4-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 1798540-50-7

3-(1-(3,5-Dimethylisoxazole-4-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B2507138
CAS No.: 1798540-50-7
M. Wt: 295.31
InChI Key: UPCBETBOLJKJRW-UHFFFAOYSA-N
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Description

3-(1-(3,5-Dimethylisoxazole-4-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione is a synthetic heterocyclic compound designed for medicinal chemistry and drug discovery research. Its structure incorporates two privileged pharmacophores: the thiazolidine-2,4-dione (TZD) scaffold and an isoxazole moiety, which are known to confer significant biological activity. The TZD core is a well-established ligand for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) . PPARγ is a nuclear receptor that plays a central role in glucose and lipid metabolism, and its activation is a proven mechanism for improving insulin sensitivity in type 2 diabetes research . Consequently, this compound is of high value for investigating new antidiabetic agents and studying metabolic pathways. Beyond its antidiabetic potential, the TZD scaffold exhibits a diverse biological profile, including antimicrobial properties. Research indicates that TZD analogues can function as inhibitors of cytoplasmic Mur ligases, which are essential enzymes for bacterial cell wall synthesis . This mechanism makes TZD-based compounds promising candidates for developing novel antibacterial agents. Furthermore, the molecule's heterocyclic architecture makes it a versatile building block for constructing more complex chemical entities aimed at exploring a wide range of therapeutic targets. This product is intended for research applications only.

Properties

IUPAC Name

3-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S/c1-6-10(7(2)19-13-6)11(17)14-3-8(4-14)15-9(16)5-20-12(15)18/h8H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCBETBOLJKJRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CC(C2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3,5-Dimethylisoxazole-4-carbonyl Chloride

The 3,5-dimethylisoxazole moiety is synthesized via a one-step cyclocondensation reaction between acetylacetone and hydroxylamine hydrochloride under acidic conditions. The resulting 3,5-dimethylisoxazole is subsequently functionalized at the 4-position through sulfochlorination or carbonyl chloride formation. For this compound, the 4-carbonyl chloride derivative is critical.

Reaction Conditions :

  • Reactants : 3,5-Dimethylisoxazole (1 equiv), phosphorus oxychloride (POCl₃, 2.5 equiv), dimethylformamide (DMF, catalytic).
  • Temperature : 80–90°C, reflux for 4–6 hours.
  • Yield : 85–90%.

This step generates 3,5-dimethylisoxazole-4-carbonyl chloride, a reactive intermediate for subsequent amide bond formation.

Azetidine Ring Formation

The azetidine ring is constructed via a Sn(II)-catalyzed tandem cyclization reaction, as demonstrated in analogous systems. This method involves Knoevenagel condensation, hydration, and C–N cyclization using ethyl cyanoacetate and aromatic aldehydes.

Typical Procedure :

  • Knoevenagel Condensation : Ethyl cyanoacetate (1.2 equiv) reacts with an aldehyde (1 equiv) in the presence of SnCl₂ (10 mol%) at 60°C for 2 hours.
  • Hydration : The intermediate undergoes hydration with H₂O/THF (1:1) at room temperature.
  • C–N Cyclization : Intramolecular cyclization at 100°C for 3 hours yields 3-substituted azetidine-2,4-dione.

Key Data :

Parameter Value
Catalyst SnCl₂ (10 mol%)
Solvent THF/H₂O
Yield 75–82%

Thiazolidine-2,4-dione Synthesis

Thiazolidine-2,4-dione is prepared via cyclization of thioglycolic acid with urea or via Vilsmeier-Haack reactions. Source highlights the use of phosphorus oxychloride and DMF to chlorinate thiazolidinedione precursors, though direct synthesis from cysteine derivatives is also viable.

Optimized Method :

  • Reactants : Thioglycolic acid (1 equiv), urea (1.1 equiv), ZnCl₂ (catalytic).
  • Conditions : Reflux in toluene for 6–8 hours.
  • Yield : 70–75%.

Assembly of the Target Compound

Coupling of Azetidine and Thiazolidine-2,4-dione

The azetidine-3-yl-thiazolidine-2,4-dione intermediate is synthesized by nucleophilic substitution. A Mitsunobu reaction or direct alkylation using a bromoacetylated azetidine derivative is employed.

Example Protocol :

  • Bromoacetylation : 1-(Azetidin-3-yl)-2-bromoethan-1-one (1 equiv) reacts with thiazolidine-2,4-dione (1.2 equiv) in DMF.
  • Base : K₂CO₃ (2 equiv), 60°C for 12 hours.
  • Yield : 68%.

Amide Bond Formation with 3,5-Dimethylisoxazole-4-carbonyl Chloride

The final step involves coupling the azetidine-thiazolidinedione intermediate with 3,5-dimethylisoxazole-4-carbonyl chloride.

Reaction Setup :

  • Reactants : Azetidine-thiazolidinedione (1 equiv), 3,5-dimethylisoxazole-4-carbonyl chloride (1.1 equiv).
  • Base : Triethylamine (2 equiv) in dichloromethane (DCM).
  • Conditions : 0°C to room temperature, 4–6 hours.
  • Yield : 80–85%.

Industrial-Scale Production Methods

Industrial synthesis prioritizes efficiency and sustainability:

  • Continuous Flow Systems : Microreactors enhance mixing and heat transfer during cyclization steps, reducing reaction times by 40% compared to batch processes.
  • Green Solvents : Cyclopentyl methyl ether (CPME) replaces dichloromethane in coupling steps, improving E-factor scores by 30%.
  • Catalyst Recycling : Ru(II) catalysts immobilized on mesoporous silica are reused for up to 5 cycles without significant loss in yield.

Comparative Data :

Parameter Batch Process Continuous Flow
Reaction Time 12 hours 7 hours
Yield 78% 82%
Solvent Waste 150 L/kg product 90 L/kg product

Challenges and Optimization Strategies

Stereochemical Control

The azetidine ring’s stereochemistry is critical for biological activity. Chiral auxiliaries or asymmetric catalysis using Cu(I)/BINAP complexes achieve enantiomeric excess (ee) >90%.

Purification Techniques

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) removes unreacted carbonyl chloride.
  • Crystallization : Recrystallization from ethanol/water (4:1) yields >99% purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-(3,5-Dimethylisoxazole-4-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.

Scientific Research Applications

Antitumor Activity

Thiazolidine-2,4-dione derivatives have been extensively studied for their antitumor properties. The compound has shown potential in inducing apoptosis and cell cycle arrest in various cancer cell lines. A study highlighted that thiazolidine-2,4-diones can act as agonists of peroxisome proliferator-activated receptor gamma (PPARγ), which is linked to metabolic regulation and cancer cell differentiation .

Diabetes Management

The compound's structural features suggest potential applications in diabetes management due to its ability to modulate glucose levels. Thiazolidine derivatives are known for their insulin-sensitizing effects, making them candidates for further exploration in diabetes treatment .

Antimicrobial Properties

Research indicates that thiazolidine derivatives possess antimicrobial activity. The presence of the thiazolidine ring enhances the lipophilicity of the compounds, facilitating their penetration through cell membranes and increasing their effectiveness against various microbial strains .

Synthesis and Characterization

The synthesis of 3-(1-(3,5-Dimethylisoxazole-4-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione involves multi-step reactions that typically include the formation of the thiazolidine core followed by functionalization at specific sites to enhance biological activity. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compounds .

Case Study 1: Antitumor Efficacy

A recent investigation focused on a series of thiazolidine derivatives, including the compound of interest, evaluated their effects on different cancer cell lines. The results demonstrated significant cytotoxicity, with IC50 values indicating potent activity against breast cancer cells. The study concluded that structural modifications could enhance antitumor efficacy further .

Case Study 2: Diabetes Research

Another study explored the effects of thiazolidine derivatives on glucose metabolism in diabetic models. The findings suggested that these compounds could effectively reduce blood glucose levels while minimizing side effects associated with traditional PPARγ agonists .

Comparative Data Table

Application AreaCompound ActivityReference
AntitumorInduces apoptosis and cell cycle arrest
Diabetes ManagementModulates glucose levels
AntimicrobialEffective against various microbes

Mechanism of Action

The mechanism of action of 3-(1-(3,5-Dimethylisoxazole-4-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It also modulates signaling pathways involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with key analogs from the literature:

Table 1: Structural and Functional Comparison of Thiazolidine-2,4-dione Derivatives

Compound Name/Structure Core Modifications Key Biological Activities Pharmacokinetic Insights Reference
3-(1-(3,5-Dimethylisoxazole-4-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione Azetidine + 3,5-dimethylisoxazole linker Hypothesized kinase inhibition, anti-inflammatory (structural inference) High metabolic stability (predicted)
YPC-21440 (Pan-Pim kinase inhibitor) Imidazo[1,2-b]pyridazine + piperazine IC₅₀ = 12 nM (Pim-1 kinase) Moderate solubility (logP = 3.1)
(Z)-5-Benzylidene derivatives (6a-o) Benzylidene + triazolylmethyl groups Anti-inflammatory (IC₅₀ = 0.8–5.2 μM for COX-2) High lipophilicity (logP = 4.5–5.2)
Azetidin-2-one derivatives Benzimidazole-linked azetidin-2-one Antimicrobial activity (MIC = 8–32 μg/mL) Limited blood-brain barrier penetration

Key Observations:

Structural Flexibility vs. The 3,5-dimethylisoxazole linker may improve solubility (predicted logP ≈ 2.8) relative to the highly lipophilic benzylidene derivatives (logP > 4.5) .

Biological Activity :

  • YPC-21440’s imidazo[1,2-b]pyridazine moiety enables strong kinase inhibition, while the target compound’s isoxazole-azetidine unit may favor alternative targets (e.g., JAK/STAT or mTOR pathways) due to steric and electronic differences .
  • Azetidin-2-one derivatives from show antimicrobial activity, suggesting that the azetidine-thiazolidine combination in the target compound could expand into infectious disease applications .

Synthetic Complexity :

  • The target compound’s synthesis likely requires specialized coupling reagents (e.g., EDC/HOBt) for azetidine functionalization, contrasting with the click chemistry used for triazolylmethyl derivatives in .

Biological Activity

The compound 3-(1-(3,5-Dimethylisoxazole-4-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione represents a novel class of thiazolidine derivatives that have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into two key components: the thiazolidine-2,4-dione core and the 3,5-dimethylisoxazole moiety. The presence of these functional groups is crucial for its biological activity.

  • Molecular Formula : C12_{12}H14_{14}N2_{2}O4_{4}
  • Molecular Weight : 250.25 g/mol

Antitumor Activity

Research has shown that thiazolidine derivatives exhibit significant antitumor activity. A study highlighted that various thiazolidine-2,4-dione derivatives demonstrated potent inhibition against different cancer cell lines, including:

CompoundCell LineIC50_{50} (µM)
3aH46010.5
3bMDA-MB-23112.0
3cHT-299.8

These results indicate the potential of these compounds as anticancer agents through various mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Thiazolidine derivatives have also been evaluated for their antimicrobial properties. A study reported that the synthesized compounds showed varying degrees of antibacterial and antifungal activities against several pathogens:

CompoundAntibacterial Activity (Zone of Inhibition in mm)Antifungal Activity (Zone of Inhibition in mm)
3dS. aureus: 30C. albicans: 25
3eE. coli: 28A. niger: 22
3fP. aeruginosa: 20-

The results indicated that certain substitutions on the thiazolidine ring enhance antimicrobial efficacy, particularly with electron-withdrawing groups .

Anti-inflammatory Effects

In addition to its antimicrobial and antitumor properties, this compound has shown promise in anti-inflammatory applications. Studies have indicated that thiazolidine derivatives can inhibit pro-inflammatory cytokines and reduce nitric oxide production in macrophages, suggesting a potential role in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a series of thiazolidine derivatives, including our compound of interest, against breast cancer models. The findings revealed that these compounds significantly inhibited tumor growth in vivo and induced apoptosis in cancer cells through the activation of caspase pathways .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of thiazolidine derivatives against drug-resistant strains. The study demonstrated that certain derivatives exhibited superior activity compared to conventional antibiotics, highlighting their potential as alternative therapeutic agents in combating resistant infections .

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